

A Comparative Guide to the Cross-Reactivity Profile of ERK Inhibitors

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Compound of Interest

Compound Name: *Erk-IN-8*

Cat. No.: *B15572828*

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This guide provides a comparative analysis of the cross-reactivity profiles of several prominent inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). A comprehensive understanding of a kinase inhibitor's selectivity is crucial for the interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects.

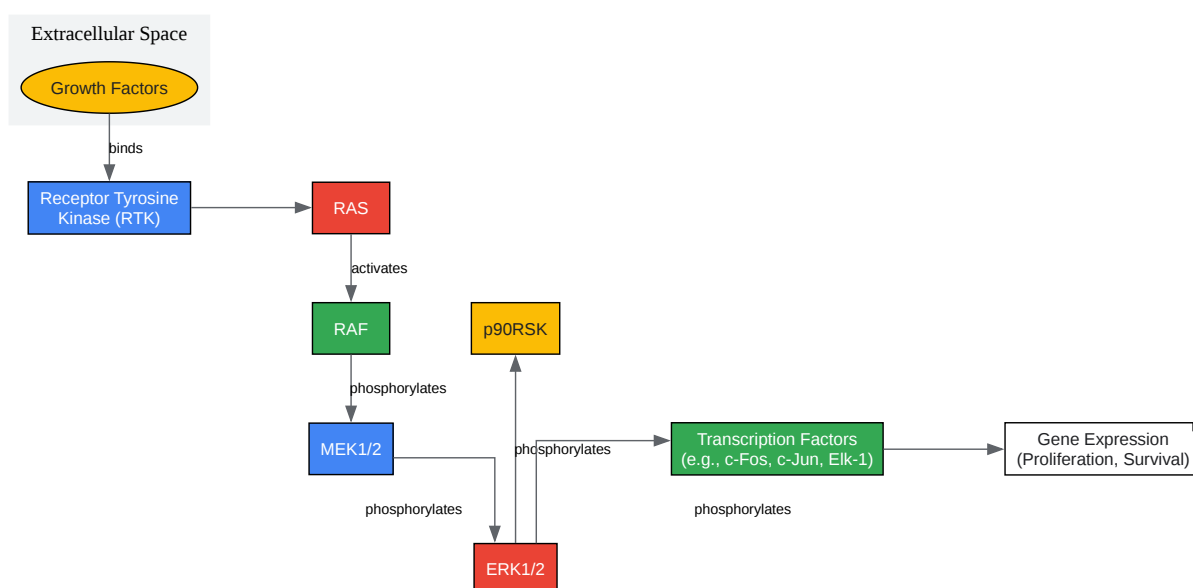
While this guide focuses on a comparison of well-characterized ERK inhibitors, it is important to note that publicly available, comprehensive cross-reactivity data for **Erk-IN-8** is limited. **Erk-IN-8**, an aniline pyrimidine derivative, is a potent inhibitor of ERK2 with an in vitro IC₅₀ of ≤50 nM[1][2]. However, a detailed kinome-wide selectivity profile is not readily available in the public domain.

In contrast, extensive research has been conducted on other ERK inhibitors, providing valuable insights into their selectivity. This guide will compare the available data for **Erk-IN-8** with that of other widely studied ERK inhibitors, including Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), SCH772984, MK-8353, KO-947, and Temuterkib (LY3214996).

The MAPK/ERK Signaling Pathway: A Critical Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and

apoptosis. The pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver of oncogenesis in a variety of cancers[3][4][5][6][7]. As the terminal kinases in this cascade, ERK1 and ERK2 are key therapeutic targets, particularly in cancers that have developed resistance to upstream BRAF and MEK inhibitors.[3][4][5]



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MAPK/ERK Signaling Pathway.

Comparative Analysis of ERK Inhibitor Potency and Selectivity

The following tables summarize the biochemical potency and kinase selectivity profiles of **Erk-IN-8** and other prominent ERK inhibitors. The data has been compiled from various public sources and provides a snapshot of their on-target potency and off-target profiles. It is important to note that direct comparisons of IC₅₀ and K_i values should be made with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Potency of ERK Inhibitors against ERK1 and ERK2

Inhibitor	Target	IC ₅₀ / K _i (nM)	Assay Method
Erk-IN-8	ERK2	≤50 (IC ₅₀)	In vitro kinase assay
Ulixertinib (BVD-523)	ERK1	<0.3 (K _i)	Biochemical Assay
ERK2	<0.3 (K _i)	RapidFire Mass Spectrometry	
Ravoxertinib (GDC-0994)	ERK1	1.1 (IC ₅₀)	Biochemical Assay
ERK2	0.3 (IC ₅₀)	Biochemical Assay	
SCH772984	ERK1	4 (IC ₅₀)	Cell-free assay
ERK2	1 (IC ₅₀)	Cell-free assay	
MK-8353	ERK1	23.0 (IC ₅₀)	IMAP Kinase Assay
ERK2	8.8 (IC ₅₀)	IMAP Kinase Assay	
KO-947	ERK1/2	10 (IC ₅₀)	Biochemical Assay
Temuterkib (LY3214996)	ERK1	5 (IC ₅₀)	Biochemical Assay
ERK2	5 (IC ₅₀)	Biochemical Assay	

Data sourced from multiple publications.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 2: Kinase Selectivity Profiles of ERK Inhibitors

Inhibitor	Kinase Panel Size	Key Off-Target Hits (>50% inhibition at specified concentration)
Erk-IN-8	Not Publicly Available	Not Publicly Available
Ulixertinib (BVD-523)	75 kinases	12 kinases with $K_i < 1 \mu\text{M}$ (at 2 μM screening concentration)[8][16]
Ravoxertinib (GDC-0994)	170 kinases	No kinase inhibition >70% other than ERK1/2 (at 100 nM)[8][9]
SCH772984	456 kinases	Few off-targets with significantly weaker affinity.[17] Haspin (IC50: 398 nM) and JNK1 (IC50: 1080 nM) identified as off-targets.[17]
MK-8353	233 kinases	CLK2, FLT4, Aurora B (at 1 μM)[1][8][9][18]
KO-947	450 kinases	At least 50-fold selectivity against the panel.[8][10]
Temuterkib (LY3214996)	512 kinases (DiscoverX)	>40-fold selectivity against 512 kinases.[8][9]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments cited in this guide for determining kinase inhibitor potency and selectivity.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Reagents and Materials:
 - Purified, active ERK1 or ERK2 enzyme.
 - Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT).
 - Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like Erktide).
 - ATP (at a concentration close to the K_m for the kinase).
 - Test inhibitor (e.g., **Erk-IN-8**) at various concentrations.
 - 96-well or 384-well assay plates.
 - Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric filter binding).
- Procedure:
 1. Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
 2. In the assay plate, add the kinase, substrate, and assay buffer.
 3. Add the diluted test inhibitor or vehicle control (e.g., DMSO).
 4. Pre-incubate the mixture for 10-15 minutes at room temperature.
 5. Initiate the kinase reaction by adding ATP.
 6. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
 7. Stop the reaction by adding a stop solution (e.g., EDTA).
 8. Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., luminescence, fluorescence, or radioactivity).
- Data Analysis:
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

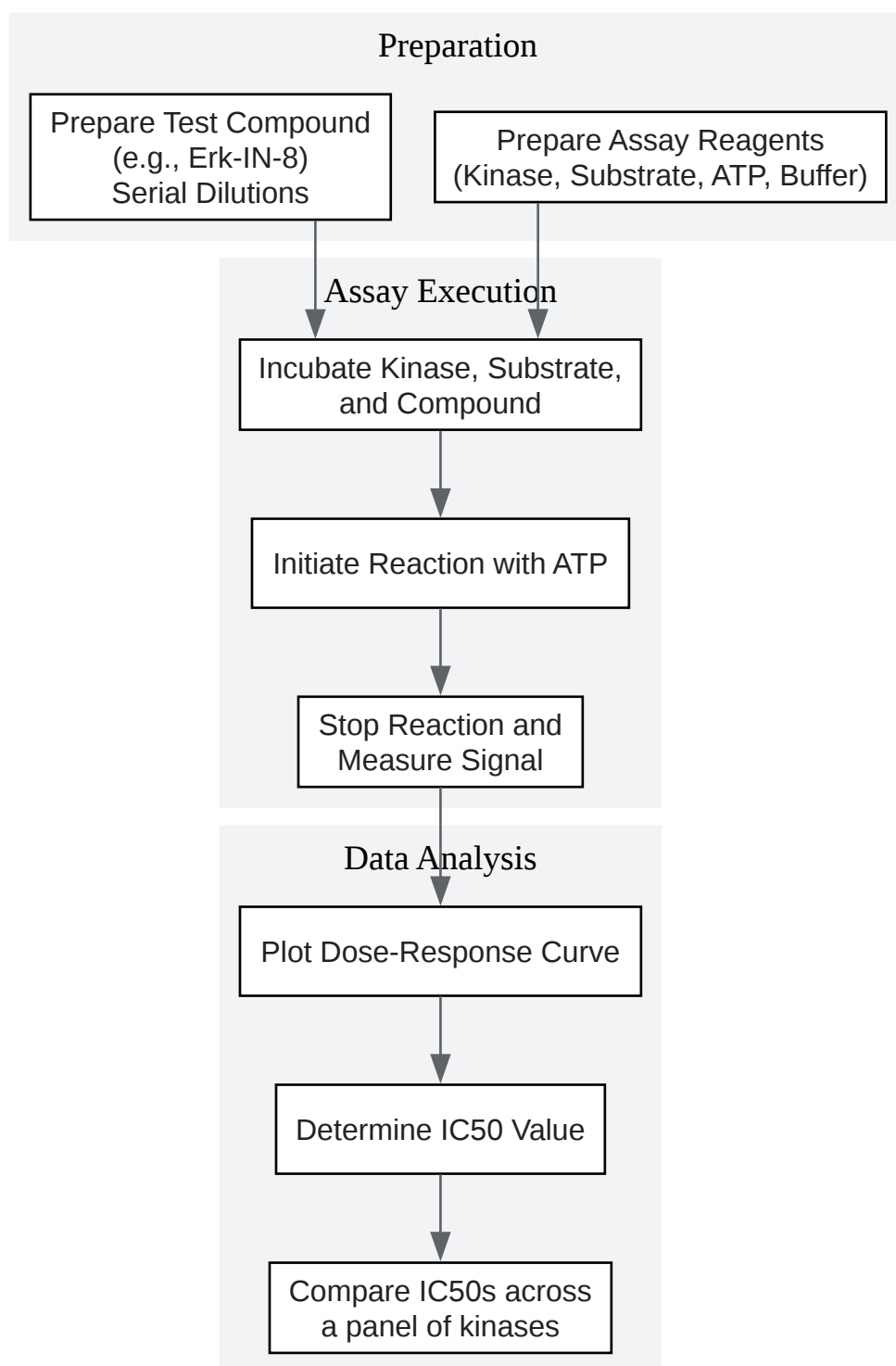
- Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

KINOMEScan™ Competition Binding Assay (General Protocol)

The KINOMEScan™ platform by DiscoverX (now part of Eurofins Discovery) is a high-throughput method to profile the selectivity of a compound against a large panel of kinases. It relies on a competition binding assay.

- Principle:
 - A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site of the kinase.
 - The test compound is added and competes with the immobilized ligand for binding to the kinase.
 - The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
- Procedure:
 1. Kinases are expressed as fusions with a unique DNA tag.
 2. An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
 3. The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound at a fixed concentration (e.g., 1 μ M or 10 μ M).
 4. After incubation, the beads are washed to remove unbound kinase.
 5. The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.
- Data Analysis:

- Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.
- For potent interactions, a K_d (dissociation constant) can be determined by running the assay with a range of compound concentrations.



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General Workflow for Kinase Inhibitor Profiling.

Conclusion

The available data indicates that **Erk-IN-8** is a potent inhibitor of ERK2. However, without a comprehensive cross-reactivity profile, its selectivity against the broader human kinome remains uncharacterized. For researchers utilizing this compound, it is crucial to consider the potential for off-target effects and to validate findings with orthogonal approaches.

In contrast, inhibitors such as Ulixertinib, Ravoxertinib, SCH772984, MK-8353, KO-947, and Temuterkib have been more extensively profiled, revealing varying degrees of selectivity. While all are potent ERK1/2 inhibitors, their off-target profiles differ, which may have implications for their therapeutic window and potential side effects. The choice of an ERK inhibitor for preclinical or clinical studies should be guided by a thorough evaluation of its potency, selectivity, and mechanism of action. Further kinome-wide studies on emerging ERK inhibitors like **Erk-IN-8** are warranted to fully understand their therapeutic potential and position them within the landscape of MAPK-targeted therapies.

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